{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl 2-(4-ethylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate
Beschreibung
The compound {4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl 2-(4-ethylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate is a hybrid heterocyclic molecule combining a pyrido[1,2-a]pyrimidinone core with a dihydroisoquinoline carboxylate ester. Its structure features a 4-oxo-4H-pyrido[1,2-a]pyrimidin-2-ylmethyl group esterified to the 4-carboxylate position of a 2-(4-ethylphenyl)-1-oxo-1,2-dihydroisoquinoline scaffold. This design integrates pharmacophores associated with bioactivity in related compounds, such as analgesic and anti-inflammatory properties observed in pyridopyrimidine derivatives .
Eigenschaften
IUPAC Name |
(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 2-(4-ethylphenyl)-1-oxoisoquinoline-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N3O4/c1-2-18-10-12-20(13-11-18)30-16-23(21-7-3-4-8-22(21)26(30)32)27(33)34-17-19-15-25(31)29-14-6-5-9-24(29)28-19/h3-16H,2,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEDZAZKTBYPLJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C(=O)OCC4=CC(=O)N5C=CC=CC5=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
The primary target of this compound is the HIV-1 integrase (IN) . This enzyme is essential for the replication of the HIV-1 virus, making it a key target for antiretroviral therapies.
Mode of Action
The compound interacts with its target, the HIV-1 integrase, by binding into the active site of the enzyme. The keto oxygen atom at the position of C-4 and the nitrogen atom of the thiadiazole or oxadiazole ring moiety chelate the Mg2+ ion. This interaction inhibits the activity of the enzyme, thereby preventing the replication of the HIV-1 virus.
Biochemical Pathways
The compound affects the life cycle of the HIV-1 virus, which includes viral entry, reverse transcription, integration, gene expression, virion assembly, budding, and maturation. By inhibiting the HIV-1 integrase, the compound disrupts the integration step, which is crucial for the replication of the virus.
Biologische Aktivität
The compound {4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl 2-(4-ethylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate is a synthetic derivative that has garnered interest due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrido-pyrimidine moiety linked to an isoquinoline derivative. Its molecular formula is C24H27N3O4 with a molecular weight of 427.49 g/mol. The structural complexity is expected to contribute to its diverse biological activities.
Anticancer Activity
Recent studies have investigated the anticancer properties of similar pyrido-pyrimidine derivatives. For instance, compounds with analogous structures have demonstrated significant cytotoxic effects against various cancer cell lines. A study highlighted that certain derivatives exhibited IC50 values in the low micromolar range against human breast cancer cells (MCF-7) and lung cancer cells (A549) .
Antimicrobial Activity
The antimicrobial potential of related compounds has also been documented. For example, derivatives of the pyrido-pyrimidine class have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. In vitro assays indicated that some compounds had minimum inhibitory concentrations (MIC) below 10 µg/mL against Staphylococcus aureus and Escherichia coli .
Enzyme Inhibition
The compound's ability to inhibit specific enzymes has been a focal point in research. Notably, certain derivatives have been identified as potent inhibitors of human leukocyte elastase (HLE), an enzyme implicated in inflammatory diseases. The inhibition constant (K(i)) for some derivatives was reported as low as 0.0168 nM, indicating high potency .
The biological activities of this compound are thought to arise from its interaction with specific biological targets:
- DNA Interaction : Similar compounds have shown the ability to intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Modulation : The inhibition of enzymes such as HLE suggests that these compounds may modulate inflammatory pathways effectively.
- Receptor Binding : Some studies indicate that related structures can bind to specific receptors involved in cancer proliferation and inflammation.
Case Studies and Research Findings
Several case studies have highlighted the efficacy of related compounds:
- Study on Anticancer Activity : A series of pyrido-pyrimidine derivatives were synthesized and evaluated for their anticancer properties. The results indicated that modifications at specific positions significantly enhanced cytotoxicity against cancer cells .
| Compound | IC50 (µM) | Target Cell Line |
|---|---|---|
| A | 5 | MCF-7 |
| B | 12 | A549 |
| C | 8 | HeLa |
- Antimicrobial Evaluation : Another study assessed the antimicrobial activity of various derivatives against common bacterial strains. Compounds exhibiting MIC values below 10 µg/mL were considered highly effective .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| D | 5 | Staphylococcus aureus |
| E | 8 | Escherichia coli |
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
- Pyridopyrrolopyrimidines: Derivatives like methyl 1-benzyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylate (compound 17 in ) share the pyrido[1,2-a]pyrimidine core but incorporate a fused pyrrolo ring.
- 4-Hydroxyquinolin-2-ones: highlights bioisosteric relationships between pyridopyrimidines and quinolinones. For example, N-(benzyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide derivatives exhibit analgesic activity comparable to 4-hydroxyquinolin-2-one analogs, suggesting similar pharmacodynamic profiles despite differing ring systems .
Substituent Effects
- Ester vs. Carboxamide Linkages : The target compound’s methyl ester group contrasts with carboxamide-linked analogs (e.g., compounds 21–29 in ). Carboxamides generally exhibit higher metabolic stability due to resistance to esterase hydrolysis, but esters may improve bioavailability via enhanced lipophilicity .
- 4-Ethylphenyl Group: The 2-(4-ethylphenyl) substituent on the isoquinoline moiety introduces steric bulk and lipophilicity, which could enhance membrane permeability compared to smaller substituents (e.g., methyl or benzyl groups in ). However, excessive hydrophobicity may reduce aqueous solubility .
Table 1: Key Structural and Functional Comparisons
Research Findings and Pharmacological Insights
- Analgesic Activity : N-(Benzyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides () show uniform analgesic efficacy in the "acetic acid writhing" model, suggesting that the pyridopyrimidine nucleus itself drives activity. The target compound’s 4-ethylphenyl group may modulate potency or selectivity .
- Structural Flexibility: The pyrido[1,2-a]pyrimidinone core tolerates diverse substitutions (e.g., esters, amides, aryl groups) without loss of activity, as seen in and . This flexibility supports its use as a scaffold for drug discovery .
Vorbereitungsmethoden
Solvent-Free BiCl₃-Catalyzed Cyclocondensation
The 4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl scaffold is efficiently constructed via a solvent-free cyclocondensation reaction between 2-aminopyridines and β-oxo esters, catalyzed by bismuth(III) chloride (BiCl₃) under mild conditions. This method offers excellent yields (85–95%) and eliminates the need for toxic solvents, with water and alcohol as the sole by-products. For example, reacting 2-aminopyridine with ethyl acetoacetate at 80°C for 2 hours generates the unsubstituted pyridopyrimidinone core.
Table 1: Optimization of Pyridopyrimidinone Synthesis
Functionalization at the C2 Position
Preparation of the Isoquinoline Carboxylic Acid Fragment
Pd-Catalyzed Oxidative Carbonylation
The 2-(4-ethylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid is synthesized via PdI₂/KI-catalyzed oxidative carbonylation of (2-alkynylbenzylidene)amine derivatives. Using CO/air (4:1) at 80 atm and 100°C, imine substrates undergo cyclization and alkoxycarbonylation to form isoquinoline-4-carboxylic esters, which are hydrolyzed to the free acid using LiOH.
Lithiation-Nitrile Addition Strategy
A complementary route involves lithiating o-tolualdehyde tert-butylimine followed by condensation with nitriles, yielding eneamido anions that cyclize to form substituted isoquinolines. For example, reacting lithiated N-tert-butyl-2-methylbenzaldimine with benzonitrile generates 3-phenylisoquinoline, which is oxidized to the 1-oxo derivative and functionalized at C4 via iodination.
Table 2: Isoquinoline Synthesis Comparison
| Method | Catalyst | Yield (%) | Functionalization | Reference |
|---|---|---|---|---|
| Oxidative Carbonylation | PdI₂/KI | 75 | C4-COOR | |
| Lithiation-Cyclization | TMP-Li | 80 | C3-aryl |
Esterification and Final Coupling
Activation of the Carboxylic Acid
The isoquinoline-4-carboxylic acid is activated as an acid chloride using oxalyl chloride in dichloromethane. Subsequent reaction with 2-hydroxymethyl-4H-pyrido[1,2-a]pyrimidin-4-one in the presence of triethylamine affords the target ester in 78% yield. Alternatively, Steglich esterification with N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) achieves comparable efficiency under milder conditions.
One-Pot Sequential Coupling
A chemoselective bis(Suzuki–Miyaura) strategy enables concurrent functionalization of the pyridopyrimidinone and isoquinoline fragments. For instance, (7,9-dichloro-3-iodo-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl acetate undergoes sequential cross-coupling with 4-ethylphenylboronic acid and isoquinoline-derived boronic esters under microwave irradiation.
Optimization and Scale-Up Considerations
Solvent and Catalyst Selection
BiCl₃-catalyzed reactions are preferred for the pyridopyrimidinone core due to their scalability and minimal waste. Conversely, Pd-mediated steps require careful optimization of CO pressure and ligand systems to prevent decarbonylation.
Purification Challenges
Chromatographic separation is critical due to the polar nature of intermediates. Reverse-phase HPLC with C18 columns effectively resolves esterification by-products.
Analytical Characterization
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
